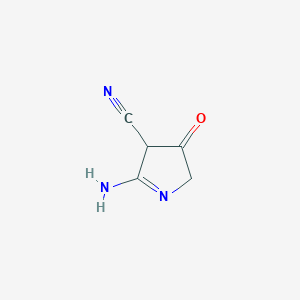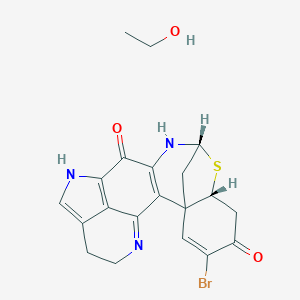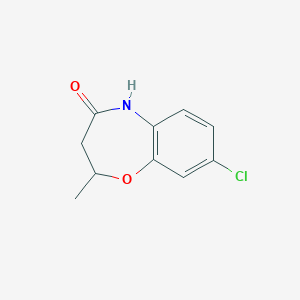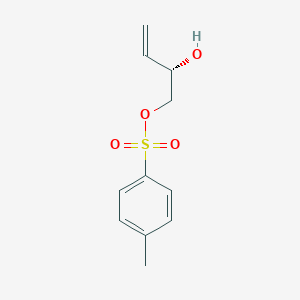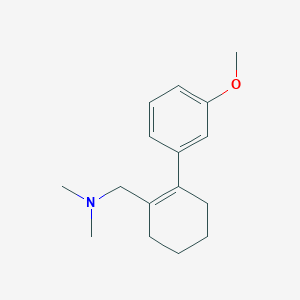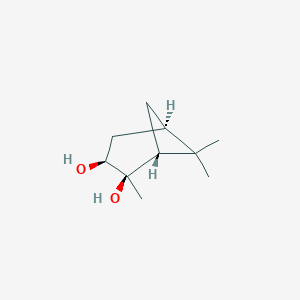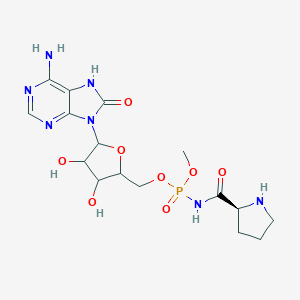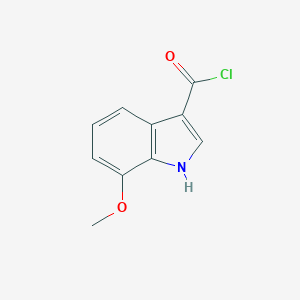
7-methoxy-1H-indole-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-1H-indole-3-carbonyl chloride, also known as MIOC, is a chemical compound that belongs to the indole family. It is a synthetic intermediate that has been used in the synthesis of various bioactive molecules. The compound is widely used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 7-methoxy-1H-indole-3-carbonyl chloride is not fully understood. However, studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. The compound has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
7-methoxy-1H-indole-3-carbonyl chloride has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been found to inhibit the activity of certain kinases, which are involved in signal transduction pathways. Physiologically, the compound has been found to reduce inflammation and oxidative stress in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-methoxy-1H-indole-3-carbonyl chloride in lab experiments include its versatility, stability, and ease of synthesis. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound is also stable under different conditions, making it suitable for long-term storage. However, the limitations of using 7-methoxy-1H-indole-3-carbonyl chloride include its toxicity and potential for environmental harm. The compound should be handled with care and disposed of properly to avoid any harm to the environment.
Zukünftige Richtungen
There are several future directions for the use of 7-methoxy-1H-indole-3-carbonyl chloride in scientific research. One of the directions is the development of new bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Another direction is the study of the compound's mechanism of action and its interaction with different enzymes and receptors. Furthermore, the compound's potential for use in drug delivery systems and as a diagnostic tool should be explored. Finally, the compound's potential for use in agriculture as an agrochemical should be investigated.
Conclusion:
7-methoxy-1H-indole-3-carbonyl chloride is a versatile compound that has been widely used in scientific research for its unique properties and potential applications. The compound can be easily synthesized using different methods and can be used as a starting material for the synthesis of various bioactive molecules. The compound has been found to have several biochemical and physiological effects and has potential applications in the development of new pharmaceuticals, agrochemicals, and diagnostic tools. However, the compound's toxicity and potential for environmental harm should be considered when handling and disposing of it.
Synthesemethoden
7-methoxy-1H-indole-3-carbonyl chloride can be synthesized using different methods. One of the most commonly used methods is the reaction of 7-methoxyindole-3-carboxylic acid with thionyl chloride. The reaction occurs in the presence of a catalyst such as dimethylformamide (DMF) and yields a white solid product. Another method involves the reaction of 7-methoxyindole with oxalyl chloride in the presence of a base such as pyridine. This method also yields a white solid product.
Wissenschaftliche Forschungsanwendungen
7-methoxy-1H-indole-3-carbonyl chloride has been used in various scientific research applications. It is used as a starting material in the synthesis of bioactive molecules such as indole-3-carboxamides, 7-methoxyindoles, and 7-substituted indoles. The compound has also been used in the synthesis of molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. Furthermore, 7-methoxy-1H-indole-3-carbonyl chloride has been used in the development of new pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
128717-78-2 |
|---|---|
Produktname |
7-methoxy-1H-indole-3-carbonyl chloride |
Molekularformel |
C10H8ClNO2 |
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
7-methoxy-1H-indole-3-carbonyl chloride |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-4-2-3-6-7(10(11)13)5-12-9(6)8/h2-5,12H,1H3 |
InChI-Schlüssel |
QYFAKXJYDPVIGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C2C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



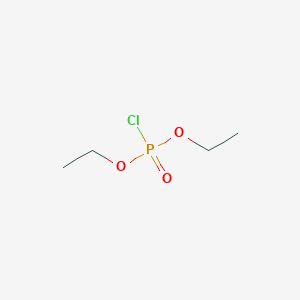
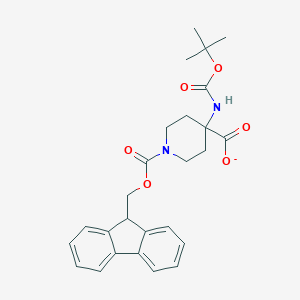

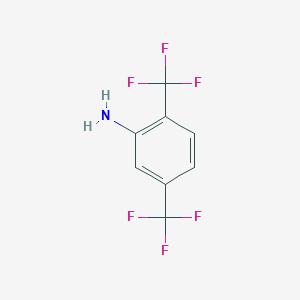
![2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B140205.png)
